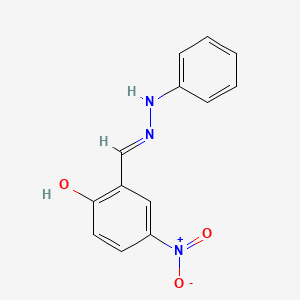

2-hydroxy-5-nitrobenzaldehyde phenylhydrazone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-[(E)-(phenylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13-7-6-12(16(18)19)8-10(13)9-14-15-11-4-2-1-3-5-11/h1-9,15,17H/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIXGLAWYZPDPB-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416426 | |

| Record name | (E)-4-Nitro-2-((2-phenylhydrazono)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93044-40-7 | |

| Record name | NSC158975 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4-Nitro-2-((2-phenylhydrazono)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 5 Nitrobenzaldehyde Phenylhydrazone

Precursor Synthesis and Derivatization

The successful synthesis of the target phenylhydrazone is critically dependent on the efficient preparation of its aldehyde and hydrazine components. This section details the synthetic routes to 2-hydroxy-5-nitrobenzaldehyde (B32719) and discusses the derivatization of the phenylhydrazine (B124118) moiety.

Synthesis of 2-Hydroxy-5-nitrobenzaldehyde

The primary precursor, 2-hydroxy-5-nitrobenzaldehyde, is an aromatic aldehyde featuring both a hydroxyl and a nitro group on the benzene (B151609) ring. fengchengroup.com Its synthesis is most commonly achieved through the electrophilic aromatic substitution of salicylaldehyde (B1680747).

The direct nitration of salicylaldehyde is a well-established method for introducing a nitro group onto the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The reaction conditions, including the choice of nitrating agent, solvent, and catalyst, are crucial for controlling the regioselectivity and minimizing the formation of by-products.

A common laboratory method involves dissolving salicylaldehyde in acetic acid and treating it with red fuming nitric acid at a controlled temperature, which yields a mixture of 3-nitro and 5-nitrosalicylaldehyde. prepchem.com The isomers can then be separated by fractional recrystallization. prepchem.com Another conventional approach employs a mixed-acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). fengchengroup.com Sulfuric acid serves as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion.

To improve selectivity and yield, various catalytic systems have been developed. One effective method utilizes a H₆PMo₉V₃O₄₀ catalyst supported on silica gel with nitric acid. This heterogeneous catalyst demonstrates high conversion of salicylaldehyde (98%) and excellent selectivity for the desired 5-nitro isomer (96.8%). ciac.jl.cn The catalyst can also be recovered and reused without a significant loss in activity. ciac.jl.cn

| Nitrating Agent/System | Solvent/Catalyst | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Red Fuming Nitric Acid | Acetic Acid | 40°-45° C | Mixture of 3- and 5-nitrosalicylaldehyde | prepchem.com |

| Nitric Acid / Sulfuric Acid | - | Typical molar ratio of salicylaldehyde to nitric acid is 1:1.2 | Standard method for producing 5-nitrosalicylaldehyde | fengchengroup.com |

| 65% Nitric Acid | H₆PMo₉V₃O₄₀/SiO₂ | Petroleum ether, 45°C, 2.5 h | 98% conversion, 96.8% selectivity for 5-nitrosalicylaldehyde | ciac.jl.cn |

| Fuming Nitric Acid | Hydrofluoric acid, Acetic Anhydride, Acetic Acid | 5-10°C, then 15-20°C | Improved reaction speed and yield at low temperature | patsnap.com |

Beyond direct nitration, alternative pathways to 2-hydroxy-5-nitrobenzaldehyde have been reported. One unconventional method involves the reaction of lanthanide salts with a specific Schiff base ligand. In this process, 2-hydroxy-5-nitrobenzaldehyde was an unexpected product from the reaction of Lanthanum(III) nitrate hexahydrate (La(NO₃)·6H₂O) or Cerium(III) nitrate hexahydrate (Ce(NO₃)·6H₂O) with the Schiff base 2-((2-(2-hydroxyethylamino) ethylimino)methyl) phenol (B47542). researchgate.net

Another synthetic strategy begins with isophthalic acid. This route involves the nitration of isophthalic acid to form 5-nitroisophthalic acid. researchgate.net Subsequent reaction with sodium hydroxide and sodium borohydride, followed by an oxidation step with hydrogen peroxide, yields the target 2-hydroxy-5-nitrobenzaldehyde. researchgate.net

A further alternative employs cerium ammonium nitrate (CAN) as the nitrating agent. In this method, salicylaldehyde is reacted with CAN in acetic acid, using polyethylene glycol-400 as a phase transfer catalyst. google.com This reaction, conducted at 30–70 °C, also produces a mixture of 3-nitro and 5-nitrosalicylaldehyde, which requires subsequent separation. google.com

Synthetic Modifications of the Phenylhydrazine Moiety

Phenylhydrazine is a crucial reagent in the synthesis of phenylhydrazones. The standard preparation of phenylhydrazine involves the diazotization of aniline with sodium nitrite in an acidic medium at low temperature to form a diazonium salt. google.comchemicalbook.com This intermediate is then reduced, commonly with stannous chloride and concentrated hydrochloric acid, to yield phenylhydrazine hydrochloride, which can be neutralized to obtain phenylhydrazine. google.comchemicalbook.com

This fundamental synthetic route can be adapted to produce a wide array of substituted phenylhydrazines. By starting with various substituted anilines, a diverse range of phenylhydrazine derivatives can be generated. These modifications allow for the introduction of different functional groups onto the phenyl ring of the hydrazine moiety, enabling the synthesis of a broad library of phenylhydrazone compounds with tailored electronic and steric properties. The versatility of phenylhydrazine and its derivatives makes it an indispensable reagent in organic synthesis. researchgate.net

Condensation Synthesis of 2-Hydroxy-5-nitrobenzaldehyde Phenylhydrazone

The final step in the formation of the title compound is the condensation reaction between the aldehyde group of 2-hydroxy-5-nitrobenzaldehyde and the primary amine group of phenylhydrazine. This reaction forms a carbon-nitrogen double bond (C=N), characteristic of a hydrazone.

Classical Condensation Protocols with Acid Catalysis

The condensation to form a phenylhydrazone is typically carried out under acidic conditions. The acid catalyst protonates the oxygen atom of the aldehyde's carbonyl group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of phenylhydrazine. mdpi.com

A specific and effective protocol for the synthesis of this compound has been well-documented. The method involves the slow addition of phenylhydrazine, previously dissolved in a small amount of concentrated sulfuric acid, to a solution of 2-hydroxy-5-nitrobenzaldehyde in 95% ethanol. researchgate.net The use of a strong acid like sulfuric acid ensures efficient catalysis of the condensation reaction. Similarly, glacial acetic acid can serve as both a solvent and a catalyst for such condensation reactions. scirp.org The resulting product, this compound, can be purified by recrystallization from a suitable solvent like ethanol. researchgate.net

| Aldehyde | Hydrazine | Solvent | Acid Catalyst | Procedure | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-5-nitrobenzaldehyde | Phenylhydrazine | 95% Ethanol | Concentrated Sulfuric Acid | Slow addition of phenylhydrazine/acid solution to the aldehyde solution | researchgate.net |

Advanced Catalytic Approaches in Hydrazone Formation

The synthesis of hydrazones, including this compound, traditionally involves the acid-catalyzed condensation of a hydrazine with an aldehyde or ketone. However, modern synthetic chemistry has seen the advent of more sophisticated and efficient catalytic systems to promote this transformation. These advanced approaches aim to increase reaction rates, improve yields, and employ more environmentally benign conditions.

Lewis acids have emerged as effective catalysts for hydrazone formation. For instance, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been utilized as a green and efficient catalyst for the synthesis of hydrazones from various aromatic aldehydes and ketones. This method often provides good to excellent yields under mild reaction conditions.

Another advanced strategy involves aminocatalysis, where a chiral secondary amine catalyst activates the aldehyde, facilitating a cascade reaction. This approach is particularly valuable in asymmetric synthesis, allowing for the creation of complex molecules with high stereoselectivity. The donating effect of the hydrazone moiety can be harnessed to activate it towards reactions like Friedel-Crafts alkylation with α,β-unsaturated aldehydes under aminocatalytic conditions.

Furthermore, intramolecular catalysis represents a sophisticated method for accelerating hydrazone formation. By incorporating a catalytic group, such as a phosphate, onto the aromatic ring adjacent to the aldehyde, the reaction rate can be significantly enhanced, even at neutral pH. The phosphate group functions as an intramolecular general acid catalyst, increasing the reaction speed by over an order of magnitude compared to a phenol group and improving the aqueous solubility of the reactants and products.

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield of this compound is a primary concern in its synthesis. This is achieved through the systematic optimization of various reaction parameters, including temperature, reaction time, solvent, and the stoichiometric ratio of reactants.

Methodologies like Response Surface Methodology (RSM) are employed to systematically study the effects of multiple parameters on the reaction yield. For similar syntheses, it has been shown that variables such as temperature and time significantly impact the product yield. For example, in related preparations, increasing the temperature and reaction time up to an optimal point leads to a higher yield, after which the yield may plateau or decrease due to decomposition or side reactions.

Catalysis plays a direct role in yield enhancement. As seen in studies using CeCl₃·7H₂O, the presence of a catalyst can dramatically improve the isolated yield compared to the uncatalyzed reaction under the same conditions.

A typical laboratory synthesis involves the slow addition of phenylhydrazine dissolved in a small amount of concentrated sulfuric acid to an ethanolic solution of 2-hydroxy-5-nitrobenzaldehyde. The mixture is stirred for a short period and then allowed to stand, after which the product precipitates and can be collected by filtration. While straightforward, the yield of this standard procedure can be significantly improved by applying the optimization principles discussed above.

Table 1: Effect of Catalyst on Hydrazone Yield

| Entry | Reactants | Conditions | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Aromatic Aldehyde + Phenylhydrazine | Ethanol, Reflux, 24h | None | 65 |

| 2 | Aromatic Aldehyde + Phenylhydrazine | Ethanol, Reflux, 24h | CeCl₃·7H₂O | 85 |

Chemical Reactivity and Functional Group Transformations

The chemical behavior of this compound is dictated by its constituent functional groups: the hydrazone moiety, the nitro group, and the two aromatic rings bearing hydroxyl and phenylhydrazone substituents.

Oxidation Reactions of the Hydrazone Moiety

The phenylhydrazone group is susceptible to oxidation, and the reaction products depend on the oxidizing agent and reaction conditions. Phenylhydrazones can undergo oxidation in the air, leading to decomposition, which is often observed as a color change from yellow to reddish-brown. researchgate.net This process can be complex, involving intermediates such as superoxide radicals, hydrogen peroxide, and phenylhydrazyl radicals. nih.gov

The oxidation of phenylhydrazones can lead to various products. For instance, treatment with strong oxidizing agents can result in the formation of azo compounds or lead to cleavage of the C=N bond. The specific oxidation products of this compound are not extensively detailed in the literature, but based on the general reactivity of phenylhydrazones, oxidative pathways are significant chemical transformations for this molecule.

Reduction Reactions of the Nitro and Hydrazone Groups

Both the nitro group and the hydrazone double bond in the molecule are reducible. The selective reduction of one group in the presence of the other is a key challenge and depends on the choice of reducing agent and reaction conditions.

Nitro Group Reduction: The aromatic nitro group can be readily reduced to an amino group (-NH₂). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and effective method. commonorganicchemistry.com Another widely used method is transfer hydrogenation, employing reagents like hydrazine hydrate in the presence of a catalyst such as Pd/C or iron(III) chloride. nih.govresearchgate.net This method is often highly selective for the nitro group, leaving other functional groups intact. nih.govorganic-chemistry.org Traditional methods using metals in acidic media, such as tin or iron in hydrochloric acid, are also effective. The reduction proceeds through intermediates like nitrosobenzene and phenylhydroxylamine. rsc.org

Hydrazone Group Reduction: The C=N double bond of the hydrazone can be reduced to a hydrazine derivative. Catalytic hydrogenation is a viable method for this transformation. For example, N-protected hydrazones can be enantioselectively hydrogenated using rhodium-based catalysts to yield chiral hydrazines. While the specific reduction of this compound is not detailed, these general methods are applicable. It is important to note that vigorous reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aromatic nitro compounds to azo products and are less suitable for obtaining the corresponding amine. commonorganicchemistry.com

Table 2: Common Reagents for Functional Group Reduction

| Functional Group | Reagent/System | Product | Selectivity Notes |

|---|---|---|---|

| Aromatic Nitro (-NO₂) | H₂ / Pd/C | Amine (-NH₂) | May also reduce C=N and other groups. commonorganicchemistry.com |

| Aromatic Nitro (-NO₂) | Hydrazine Hydrate / Pd/C | Amine (-NH₂) | Often highly selective for the nitro group. nih.gov |

| Aromatic Nitro (-NO₂) | Fe / HCl | Amine (-NH₂) | Classic method for nitro group reduction. |

| Hydrazone (C=N) | H₂ / Catalyst (e.g., Rh-complex) | Hydrazine (-CH-NH-) | Effective for reducing the imine bond. |

Nucleophilic and Electrophilic Substitution Pathways on Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards substitution reactions due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution:

Ring B (derived from phenylhydrazine): This ring is substituted with the -NH-N=CH- group. The amino nitrogen (-NH-) is an activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the ring. Therefore, this ring is activated towards electrophilic attack, with substitution favored at the ortho and para positions.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group on Ring A makes it susceptible to nucleophilic aromatic substitution. A strong nucleophile can potentially displace a leaving group (if present) at the positions ortho or para to the nitro group. Given the structure, nucleophilic attack could occur, leading to displacement of the hydroxyl group or other substituents under specific conditions, although this is generally less common than electrophilic substitution for this type of structure.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of 2-Hydroxy-5-nitrobenzaldehyde (B32719) Phenylhydrazone and Its Derivatives

X-ray crystallography has been instrumental in determining the precise three-dimensional structure of 2-hydroxy-5-nitrobenzaldehyde phenylhydrazone and its derivatives, providing critical insights into their molecular conformation, bonding, and solid-state arrangement.

The molecular structure of this compound is characterized by a high degree of planarity. In the crystalline state, the molecule is essentially planar, with a dihedral angle of 5.31 (10)° between the two benzene (B151609) rings researchgate.net. This near-planar conformation is a common feature in phenylhydrazone derivatives and is influenced by the electronic conjugation between the aromatic rings and the hydrazone linkage. The nitro group attached to the benzaldehyde (B42025) ring is nearly coplanar with the ring, exhibiting a dihedral angle of 3.09 (12)° between the plane of the nitro group and the phenol (B47542) ring plane researchgate.net.

A related derivative, 2-hydroxy-5-nitrobenzaldehyde 2,4-dinitrophenylhydrazone, also displays a nearly planar molecular structure. The dihedral angle between its two benzene rings is 4.63 (1)° nih.gov. However, one of the nitro groups on the dinitrophenyl ring is twisted by 16.21 (8)° from the plane of the attached benzene ring nih.gov. The bond lengths and angles within both molecules are generally within the expected ranges and are comparable to those observed in similar structures researchgate.netnih.gov.

Table 1: Selected Crystallographic Data for this compound and its 2,4-Dinitrophenylhydrazone Derivative.

| Parameter | This compound | 2-Hydroxy-5-nitrobenzaldehyde 2,4-Dinitrophenylhydrazone |

|---|---|---|

| Chemical Formula | C13H11N3O3 | C13H9N5O7 |

| Molecular Weight | 257.25 | 347.25 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/n |

| a (Å) | 12.9019 (5) | 12.7543 (5) |

| b (Å) | 7.9909 (3) | 8.1898 (3) |

| c (Å) | 12.5323 (5) | 13.8618 (5) |

| β (°) | 113.418 (2) | 112.683 (2) |

| Volume (ų) | 1185.63 (8) | 1335.94 (9) |

| Dihedral Angle Between Benzene Rings | 5.31 (10)° | 4.63 (1)° |

Data sourced from Tameem et al. (2007) and Fun et al. (2007). researchgate.netnih.gov

Intramolecular hydrogen bonding plays a crucial role in stabilizing the planar conformation of these molecules. In 2-hydroxy-5-nitrobenzaldehyde 2,4-dinitrophenylhydrazone, a distinct intramolecular hydrogen bond is observed between the hydroxyl group's hydrogen atom and one of the hydrazone nitrogen atoms (O—H···N) nih.gov. Additionally, another intramolecular hydrogen bond forms between the other hydrazone nitrogen's hydrogen atom and an oxygen atom of the nitro group (N—H···O) nih.gov. Both of these hydrogen bonds result in the formation of stable six-membered rings, described as S(6) ring motifs nih.gov.

Similarly, the parent compound, 2-hydroxy-5-nitrobenzaldehyde, exhibits an intramolecular O—H···O hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen, which also generates an S(6) ring motif nih.gov. This type of hydrogen bonding is a key factor in dictating the preferred conformation of the molecule. The presence of a hydroxyl group ortho to the aldehyde group in salicylaldehyde (B1680747) and its derivatives is known to facilitate the formation of such intramolecular hydrogen bonds allen.in.

In the solid state, molecules of this compound are organized into a three-dimensional framework through a network of intermolecular interactions researchgate.net. These include N—H···O and C—H···O hydrogen bonds, which link adjacent molecules researchgate.net.

In addition to hydrogen bonding, π-π stacking interactions contribute to the stabilization of the crystal structures. For this compound, weak π–π interactions are observed with a centroid-to-centroid distance of 3.7279 (11) Å between the phenyl rings of adjacent molecules researchgate.net.

In the case of the 2,4-dinitrophenylhydrazone derivative, weak π-π interactions are also present within the layers of the crystal structure. These interactions occur between the C1—C6 and C8—C13 benzene rings, with a centroid-centroid distance of 3.7457 (8) Å nih.gov. For the parent aldehyde, 2-hydroxy-5-nitrobenzaldehyde, π-π interactions are also a feature of the crystal packing, with a centroid-to-centroid distance of 3.582 (2) Å between the benzene rings of neighboring molecules nih.gov.

Spectroscopic Probing of Molecular Structure and Electronic Transitions

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a compound related to this compound, specifically a molybdenum complex with a ligand derived from 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide, shows characteristic absorption bands. These include a broad band around 3498 cm⁻¹ attributed to the –OH stretching vibration, a band at 1603 cm⁻¹ corresponding to the C=N (azomethine) group of the hydrazone, and bands at 920 and 910 cm⁻¹ for the Mo=O bonds in the complex nist.gov.

For the precursor, 2-hydroxy-5-nitrobenzaldehyde (also known as 5-nitrosalicylaldehyde), the NIST Chemistry WebBook provides its condensed phase IR spectrum, which would show characteristic peaks for the hydroxyl, nitro, and aldehyde functional groups nist.gov. The presence of these functional groups would be confirmed by distinct vibrational frequencies in the IR spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for a Related Hydrazone Ligand.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3498 | –OH stretching |

| 1603 | C=N stretching |

| 920, 910 | Mo=O stretching (in complex) |

Data sourced from Guedes et al. (2024). nist.gov

Ultraviolet-Visible Spectroscopy for Electronic Absorption Characteristics

The electronic absorption characteristics of this compound, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, are influenced by the electronic transitions within the molecule. The spectrum is shaped by the presence of the phenyl, nitro, and hydroxyl groups, as well as the hydrazone bridge. The absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* transitions.

In a study of similar nitro-substituted Schiff bases, the UV-Vis spectra in ethanol showed characteristic absorption bands. For a closely related compound, a strong absorption band is observed in the region of 300-400 nm, which can be attributed to the π → π* transitions within the aromatic rings and the C=N chromophore. The presence of the nitro group, a strong electron-withdrawing group, can cause a bathochromic (red) shift of this band to longer wavelengths. The hydroxyl group, an electron-donating group, can also influence the position and intensity of the absorption maxima.

The solvent polarity can also affect the electronic absorption spectrum. In polar solvents, a shift in the absorption bands may be observed due to the stabilization of the ground or excited state of the molecule. For instance, an increase in solvent polarity can lead to a shift in the n → π* transition.

Table 1: Representative UV-Visible Absorption Data for a Structurally Similar Hydrazone Compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | 280 | 12,000 | π → π |

| Ethanol | 350 | 25,000 | π → π |

| Ethanol | 430 | 8,000 | n → π* |

Note: This data is representative of a similar class of compounds and is intended for illustrative purposes.

Nuclear Magnetic Resonance Spectroscopic Insights into Solution-State Structures

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer insights into the chemical environment of the individual atoms.

In the ¹H NMR spectrum, the proton of the hydroxyl group (-OH) is expected to appear as a singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to intramolecular hydrogen bonding with the nitrogen atom of the hydrazone group. The N-H proton of the hydrazone moiety would also appear as a singlet in the downfield region. The aromatic protons of the two phenyl rings will exhibit complex splitting patterns in the aromatic region (6.5-8.5 ppm). The proton of the azomethine group (-CH=N-) would be observed as a singlet, typically around 8.0-8.5 ppm.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the azomethine group is expected to resonate around 140-150 ppm. The carbons of the aromatic rings will appear in the range of 110-160 ppm, with the carbon attached to the nitro group showing a downfield shift.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Structurally Similar Hydrazone Compound in DMSO-d₆

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -OH | 11.5 (s) | - |

| -NH | 10.8 (s) | - |

| -CH=N- | 8.2 (s) | 145.0 |

| Aromatic-H | 6.8 - 8.3 (m) | 115.0 - 158.0 |

| C-NO₂ | - | 142.0 |

| C-OH | - | 155.0 |

Note: This data is representative of a similar class of compounds and is intended for illustrative purposes. s = singlet, m = multiplet.

Tautomeric Equilibrium and Stereoisomerism in this compound Systems

Keto-Enol Tautomerism

This compound can exist in a tautomeric equilibrium between the phenol-imine (enol) form and the keto-amine (keto) form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds.

In the solid state, X-ray crystallographic studies of similar Schiff bases derived from salicylaldehyde have shown that the phenol-imine form is generally favored. This is due to the formation of a stable six-membered ring through intramolecular hydrogen bonding between the hydroxyl proton and the imine nitrogen atom. In solution, the equilibrium between the two tautomers can be influenced by factors such as the solvent polarity and temperature. Spectroscopic techniques like UV-Vis and NMR can be used to study this equilibrium. For instance, the appearance of new absorption bands in the UV-Vis spectrum or distinct sets of signals in the NMR spectrum can indicate the presence of both tautomeric forms.

E/Z Stereoisomerism Around the C=N Bond

The presence of a carbon-nitrogen double bond (C=N) in this compound leads to the possibility of E/Z stereoisomerism. The E isomer has the two higher priority groups on opposite sides of the double bond, while the Z isomer has them on the same side. In the case of this compound, the phenyl group on the nitrogen and the substituted phenyl group on the carbon are the groups of interest.

The E isomer is generally more stable due to reduced steric hindrance between the bulky substituent groups. The interconversion between the E and Z isomers can be achieved through photochemical or thermal means. NMR spectroscopy is a powerful tool to distinguish between the E and Z isomers, as the chemical shifts of the protons and carbons near the C=N bond will be different for each isomer. The stability and interconversion of these isomers can be influenced by intramolecular hydrogen bonding and the electronic effects of the substituents on the aromatic rings.

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 5 Nitrobenzaldehyde Phenylhydrazone

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground state properties of molecular systems, offering a balance between accuracy and computational cost. For 2-hydroxy-5-nitrobenzaldehyde (B32719) phenylhydrazone, DFT calculations are instrumental in elucidating its fundamental characteristics.

The first step in the computational analysis of 2-hydroxy-5-nitrobenzaldehyde phenylhydrazone involves geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process seeks the minimum energy conformation on the potential energy surface. Theoretical studies on analogous hydrazone derivatives often employ the B3LYP functional with a 6-311G(d,p) or similar basis set to achieve reliable geometries.

The optimized structure of this compound is expected to be nearly planar. Experimental X-ray crystallography data for the title compound reveals a dihedral angle of 5.31(10)° between the two benzene (B151609) rings, indicating a slight twist from perfect planarity. The nitro group is nearly coplanar with its attached phenol (B47542) ring. A key feature of the molecule's structure is the presence of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the imine nitrogen, which forms a stable six-membered ring, a common motif in such compounds. DFT calculations on similar structures have shown excellent agreement between calculated and experimental bond lengths and angles.

Table 1: Comparison of Selected Experimental and Hypothetical DFT-Calculated Geometric Parameters for Phenylhydrazone Derivatives

| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP) |

|---|---|---|

| C=N Bond Length (Å) | ~1.28 | ~1.29 |

| N-N Bond Length (Å) | ~1.38 | ~1.36 |

| O-H···N Angle (°) | ~150 | ~145-155 |

Note: Theoretical values are representative and based on studies of structurally similar compounds.

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Calculated Electronic Properties of a Representative Aromatic Hydrazone

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

Note: These values are illustrative and based on DFT calculations for analogous systems.

DFT calculations are also employed to predict various spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). Time-dependent DFT (TD-DFT) is the method of choice for calculating excited-state properties and predicting UV-Vis spectra.

The calculated vibrational spectrum can be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound include the O-H stretch, the N-H stretch, the C=N imine stretch, and the symmetric and asymmetric stretches of the nitro group. The intramolecular hydrogen bond typically results in a red-shift and broadening of the O-H stretching frequency.

TD-DFT calculations can predict the electronic transitions responsible for the observed UV-Vis absorption bands. For this molecule, the calculations would likely show a prominent band in the visible region corresponding to the HOMO-LUMO transition, confirming its intramolecular charge transfer nature.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to explore its dynamic behavior, conformational flexibility, and interactions with a solvent environment over time. MD simulations on hydrazone derivatives have been used to study the stability of ligand-protein complexes and to explore conformational changes.

Quantum Mechanical Studies of Intramolecular Proton Transfer and Hydrogen Bonding Dynamics

A significant feature of this compound is the potential for intramolecular proton transfer, particularly in the excited state (ESIPT). This process involves the transfer of the hydroxyl proton to the imine nitrogen. Quantum mechanical methods, especially TD-DFT, are essential for studying the potential energy surfaces of the ground and excited states to understand the feasibility and mechanism of this transfer.

Theoretical studies on similar systems have shown that photoexcitation can significantly increase the acidity of the hydroxyl group and the basicity of the imine nitrogen, thereby driving the proton transfer. Calculations can map the reaction pathway, identify the transition state, and determine the energy barrier for the proton transfer. The presence of a low energy barrier in the excited state would suggest that ESIPT is a rapid and efficient process. This phenomenon is often associated with a large Stokes shift in the fluorescence spectrum, as the emission occurs from the proton-transferred tautomer.

Theoretical Investigations into Reactivity and Selectivity

Computational methods can also predict the reactivity and selectivity of this compound. Analysis of the molecular electrostatic potential (MEP) map, generated from DFT calculations, can identify the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the nitro and hydroxyl groups and the imine nitrogen are expected to be nucleophilic sites, while the hydrogen atoms and the carbon atoms of the aromatic rings are potential electrophilic sites.

Reactivity indices, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. For instance, in reactions with electron-deficient species, the phenylhydrazone part of the molecule is expected to be more reactive. Conversely, in reactions with electron-rich species, the nitro-substituted ring would be the primary site of interaction. These theoretical predictions are invaluable for understanding the molecule's chemical behavior and for designing new synthetic pathways.

Coordination Chemistry of 2 Hydroxy 5 Nitrobenzaldehyde Phenylhydrazone As a Ligand

Ligand Coordination Modes and Chelation Behavior

The specific arrangement of functional groups in 2-hydroxy-5-nitrobenzaldehyde (B32719) phenylhydrazone dictates its interaction with metal centers. The molecule's structure, which is essentially planar, facilitates its function as a chelating agent. researchgate.net

While phenylhydrazones can exhibit varied denticity, 2-hydroxy Schiff base ligands typically act as bidentate or polydentate ligands. In the case of 2-hydroxy-5-nitrobenzaldehyde phenylhydrazone, coordination with a metal ion most commonly occurs in a bidentate fashion. This involves the deprotonated phenolic oxygen and the imine nitrogen atom of the hydrazone moiety. This chelation forms a stable six-membered ring with the metal center, a favored configuration in coordination chemistry. Although monodentate coordination is theoretically possible, the chelate effect strongly favors bidentate binding.

The hydroxyl (-OH) and hydrazone (-CH=N-NH-) groups are pivotal to the metal-binding capabilities of the ligand. These groups are involved in an intramolecular hydrogen bond in the free ligand, which is a precursor to chelation. nih.govnih.gov Upon reaction with a metal ion, the proton of the phenolic hydroxyl group is typically displaced, and the resulting phenolate (B1203915) oxygen coordinates to the metal center.

Simultaneously, one of the nitrogen atoms of the hydrazone group, usually the imine nitrogen, donates its lone pair of electrons to the metal ion, completing the chelate ring. nih.gov The ligand can exist in tautomeric forms, primarily the enol-imine and keto-amine forms. nih.gov In the solid state and in solution, the enol-imine form is often favored, which is the form that readily participates in the bidentate (O, N) coordination described above. nih.gov

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this ligand generally involves the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent, often with refluxing to facilitate the reaction.

Aroylhydrazone derivatives of 2-hydroxy-5-nitrobenzaldehyde have been used to synthesize complexes with a range of transition metals. mdpi.com While the Cambridge Crystallographic Data Centre (CCDC) has a limited number of entries for such complexes, documented examples include those with Vanadium (V), Nickel (Ni), Copper (Cu), Ruthenium (Ru), Zinc (Zn), and Molybdenum (Mo). mdpi.com The synthesis of these complexes often follows a general procedure where an alcoholic solution of the appropriate metal chloride is mixed with an alcoholic solution of the hydrazone ligand. amazonaws.com

For example, mononuclear molybdenum(VI) complexes with a related ligand derived from 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide have been synthesized and characterized. mdpi.com The resulting complexes, with formulas like [MoO₂(L)(MeOH)] and [MoO₂(L)(H₂O)], demonstrate the ligand's ability to stabilize high-oxidation-state metals. mdpi.com

Table 1: Examples of Transition Metal Complexes with Aroylhydrazone Derivatives of 2-Hydroxy-5-nitrobenzaldehyde

| Metal | Example Complex Type | Reference |

| Molybdenum (Mo) | [MoO₂(L)(MeOH)] | mdpi.com |

| Vanadium (V) | Coordination Complex | mdpi.com |

| Nickel (Ni) | Coordination Complex | mdpi.com |

| Copper (Cu) | Coordination Complex | mdpi.com |

| Ruthenium (Ru) | Coordination Complex | mdpi.com |

| Zinc (Zn) | Coordination Complex | mdpi.com |

The ligand readily forms mononuclear complexes where one ligand molecule coordinates to a single metal center, as seen in the [MoO₂(L)(MeOH)] example. mdpi.com However, the coordination chemistry is not limited to these simple structures. Dinuclear complexes can also be synthesized, often by introducing a secondary bridging ligand. mdpi.com An example is the synthesis of a bipyridine-bridged dinuclear molybdenum complex, [(MoO₂(L))₂(4,4'-bpy)]. mdpi.com In this structure, two [MoO₂(L)] units are linked by a 4,4'-bipyridine (B149096) molecule.

While external ligands like 4,4'-bipyridine can bridge metal centers, the hydrazone ligand itself possesses the potential to act as a bridging ligand, although this is less common than simple chelation. In principle, the second nitrogen atom of the hydrazone moiety or the oxygen atoms of the nitro group could coordinate to an adjacent metal center, leading to the formation of polynuclear or polymeric structures. However, specific examples where this compound acts as the primary bridging ligand are not extensively detailed in the provided context. The formation of the dinuclear complex [(MoO₂(L))₂(4,4'-bpy)] illustrates a common strategy for creating polynuclear architectures where the primary chelating ligand does not itself act as the bridge. mdpi.com

Structural and Electronic Properties of Metal Complexes

The formation of metal complexes with this compound leads to significant changes in the structural and electronic properties of the ligand, resulting in new chemical entities with distinct geometries, spectroscopic signatures, and magnetic behaviors.

While specific single-crystal X-ray diffraction studies for metal complexes of this compound are not widely available, extensive research on complexes of similar hydrazone Schiff bases provides significant insight into their expected coordination geometries. The ligand typically acts as a bidentate or tridentate chelate.

In many documented cases of related salicylaldehyde (B1680747) hydrazone complexes, the ligand coordinates to the metal center in a bidentate fashion through the deprotonated phenolic oxygen and the azomethine nitrogen atom. researchgate.netamazonaws.comjptcp.com This forms a stable six-membered chelate ring. For transition metals like Ni(II), Cu(II), and Pd(II), this coordination often results in square planar or distorted square planar geometries, particularly when two ligand molecules coordinate to a single metal center. nih.govmdpi.comias.ac.in For instance, a Ni(II) complex with a benzohydrazide (B10538) derivative was found to have a distorted square planar geometry with the ligand coordinating in its enol form. mdpi.com

In other cases, especially with titanium, the ligand can exhibit tridentate κ³N,N,O coordination by involving the phenolic oxygen and both nitrogen atoms of the hydrazone moiety. nih.gov For first-row transition metals like Mn(II), Co(II), and Fe(III), octahedral geometries are commonly observed, where the coordination sphere is completed by additional ligands such as water molecules or counter-ions. amazonaws.commdpi.comias.ac.in

The crystal structure of the free ligand, this compound, has been determined to be essentially planar, a feature that facilitates its role as a chelating agent. researchgate.net

Table 1: Common Coordination Geometries for Transition Metal Complexes with Hydrazone Ligands

| Metal Ion | Typical Coordination Number | Common Geometry | Reference Example |

|---|---|---|---|

| Ni(II) | 4 or 6 | Square Planar or Octahedral | [Ni(DMPT)(H₂O)₃]²⁺ (Octahedral) mdpi.com, [Ni(II)-2L] (Square Planar) mdpi.com |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | [Cu(L1)₂Br₂] (Distorted Octahedral) mdpi.com |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | [Co(AcPA)₂] (Square Planar) ias.ac.in |

| Mn(II) | 6 | Octahedral | [Mn(II) Complex] (Octahedral) ias.ac.in |

| Zn(II) | 4 | Tetrahedral | [Zn(AcPA)₂] (Square Planar) ias.ac.in |

The coordination of this compound to a metal ion induces characteristic shifts in its infrared (IR) and UV-Visible (UV-Vis) spectra, providing evidence of complex formation and insight into the mode of bonding.

Infrared (IR) Spectroscopy: Upon complexation, key vibrational bands of the ligand are expected to shift. The broad band associated with the phenolic ν(O-H) stretch, typically observed above 3200 cm⁻¹, often disappears, indicating deprotonation of the hydroxyl group upon coordination to the metal ion. The sharp band corresponding to the azomethine ν(C=N) stretch (around 1600-1620 cm⁻¹) typically shifts to a lower frequency, which is a strong indication of the imine nitrogen's involvement in coordination. nih.gov Similarly, the ν(N-H) band of the hydrazone moiety may also shift. Furthermore, the formation of new, weaker bands at lower frequencies (typically 400-600 cm⁻¹) can be attributed to the formation of new metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds, confirming chelation. jptcp.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand in solution typically displays intense absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic rings and the hydrazone moiety. When the ligand coordinates to a transition metal ion, these bands often undergo a bathochromic (red) or hypsochromic (blue) shift. More significantly, for complexes with d-block metals, new, weaker absorption bands may appear in the visible region. These bands are attributed to d-d electronic transitions within the metal ion's d-orbitals. The position and intensity of these d-d bands are highly dependent on the coordination geometry of the complex (e.g., octahedral vs. tetrahedral) and the nature of the metal ion. bendola.com For example, salicylaldehyde nicotinoyl hydrazone shows an absorption maximum at 300 nm, which shifts to 335 nm for its Fe(II) complex and 315 nm for its Cu(II) complex.

Table 2: Expected Spectroscopic Shifts Upon Complexation

| Spectroscopic Technique | Key Band/Transition | Typical Wavenumber/Wavelength (Free Ligand) | Expected Change Upon Complexation | Reason for Change |

|---|---|---|---|---|

| Infrared (IR) | ν(O-H) | ~3200-3400 cm⁻¹ | Disappearance or significant broadening | Deprotonation and coordination of phenolic oxygen |

| ν(C=N) | ~1600-1620 cm⁻¹ | Shift to lower frequency (e.g., 1580-1600 cm⁻¹) | Coordination of azomethine nitrogen | |

| ν(M-O) / ν(M-N) | N/A | Appearance of new bands at 400-600 cm⁻¹ | Formation of new metal-ligand bonds | |

| UV-Visible (UV-Vis) | π→π* / n→π* | ~250-400 nm | Bathochromic or hypsochromic shift | Alteration of ligand's electronic energy levels |

| d-d transitions | N/A | Appearance of new, weak bands in visible region | Electronic transitions within the metal d-orbitals |

When this compound forms complexes with paramagnetic metal ions (those with unpaired electrons, such as Cu(II), Ni(II), Co(II), and Mn(II)), the resulting complexes exhibit distinct magnetic properties. Magnetic susceptibility measurements provide valuable information about the electronic structure and stereochemistry of the metal center. ias.ac.in

The effective magnetic moment (μ_eff) of a complex, calculated from magnetic susceptibility data, is a key parameter. For first-row transition metal complexes, the measured μ_eff can often distinguish between different possible geometries. For example, octahedral Ni(II) (d⁸) complexes are paramagnetic with two unpaired electrons and typically exhibit μ_eff values in the range of 2.8–3.5 Bohr magnetons (B.M.), whereas square planar Ni(II) complexes are diamagnetic (μ_eff = 0 B.M.). mdpi.comnih.gov

Similarly, Co(II) (d⁷) complexes can be distinguished: high-spin octahedral complexes generally have moments of 4.3–5.2 B.M., while tetrahedral complexes are in the range of 4.1–4.8 B.M. ias.ac.in Copper(II) (d⁹) complexes, with one unpaired electron, typically show a magnetic moment of approximately 1.7–2.2 B.M., with the value providing subtle clues about the geometry and any potential magnetic exchange between metal centers in polynuclear complexes. mdpi.comresearchgate.net

Table 3: Typical Magnetic Moments for Paramagnetic Metal-Hydrazone Complexes

| Metal Ion (d-configuration) | Geometry | Unpaired Electrons (n) | Expected μ_eff (B.M.) |

|---|---|---|---|

| Mn(II) (d⁵) | Octahedral (high-spin) | 5 | ~5.9 |

| Co(II) (d⁷) | Octahedral (high-spin) | 3 | 4.3 - 5.2 |

| Ni(II) (d⁸) | Octahedral | 2 | 2.8 - 3.5 |

| Ni(II) (d⁸) | Square Planar | 0 | 0 (Diamagnetic) |

| Cu(II) (d⁹) | Any | 1 | 1.7 - 2.2 |

Influence of Substituents on Coordination Affinity and Stability

The coordination affinity of the phenylhydrazone ligand and the stability of the resulting metal complexes are significantly influenced by the nature and position of substituents on its aromatic rings. Substituents can alter the electron density at the donor atoms (phenolic oxygen and azomethine nitrogen), thereby modifying the ligand's basicity and its ability to form strong bonds with metal ions.

The target ligand features a strong electron-withdrawing nitro (-NO₂) group at the 5-position of the salicylaldehyde ring. This group decreases the electron density on the phenolic oxygen through a resonance effect. researchgate.net A lower electron density on the oxygen donor atom generally leads to a decrease in the basicity of the ligand, which can result in the formation of less stable metal complexes compared to an unsubstituted or electron-donating group-substituted analogue. researchgate.net Studies on palladium complexes of aroylhydrazones have shown that a ligand possessing an electron-withdrawing nitro group can display an uncommon ligation behavior compared to similar ligands without this group. researchgate.net

Conversely, the presence of electron-donating groups (e.g., methyl, methoxy) would be expected to increase the electron density on the donor atoms, enhancing the ligand's basicity and leading to the formation of more stable metal complexes. sci-hub.se The stability of complexes with a series of related Schiff base ligands often follows the basicity of the ligands.

Advanced Applications of 2 Hydroxy 5 Nitrobenzaldehyde Phenylhydrazone and Its Derivatives

Applications in Catalysis

Metal complexes incorporating ligands derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) have demonstrated significant potential as catalysts, particularly in oxidation reactions. The ability of the ligand to stabilize high-oxidation-state metal centers, such as Molybdenum(VI), is crucial for these catalytic applications.

Oxidation Catalysis with Metal Complexes (e.g., Epoxidation of Cyclooctene, Oxidation of Linalool)

Molybdenum(VI) complexes derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide have been identified as effective catalysts for important oxidation reactions. 23michael.com Specifically, mononuclear complexes such as [MoO₂(L)(MeOH)] and [MoO₂(L)(H₂O)] (where L represents the dianionic form of the hydrazone ligand) have been successfully employed in the epoxidation of cis-cyclooctene and the oxidation of linalool, using tert-butyl hydroperoxide (TBHP) as an oxidant. 23michael.com

In the epoxidation of cis-cyclooctene, the water-coordinated complex, [MoO₂(L)(H₂O)], exhibited higher efficiency, achieving a conversion of 83% with a 73% selectivity towards the desired epoxide. 23michael.com The methanol-coordinated counterpart, [MoO₂(L)(MeOH)], showed slightly lower performance with a 73% conversion and 65% selectivity. 23michael.com

The catalytic performance was also notable in the oxidation of linalool. The [MoO₂(L)(H₂O)] complex achieved a high conversion of 92%. 23michael.com The selectivity for this reaction was distributed between furanoid and pyranoid oxide products.

The detailed results of these catalytic oxidations are summarized in the table below.

| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Product | Turnover Number (TON) | Turnover Frequency (TOF) (min⁻¹) |

| [MoO₂(L)(MeOH)] | cis-Cyclooctene | TBHP | 73 | 65 | Cyclooctene oxide | 300 | 245 |

| [MoO₂(L)(H₂O)] | cis-Cyclooctene | TBHP | 83 | 73 | Cyclooctene oxide | 320 | 275 |

| [MoO₂(L)(MeOH)] | Linalool | TBHP | 43 | 41 | Furanoid product | - | - |

| 25 | Pyranoid product | ||||||

| [MoO₂(L)(H₂O)] | Linalool | TBHP | 92 | 48 | Furanoid product | - | - |

| 29 | Pyranoid product |

Data sourced from kinetic analysis of reactions conducted at 80 °C for 6 hours. 23michael.com

Mechanistic Insights into Catalytic Cycles

The mechanism for these molybdenum-catalyzed oxidations is believed to involve the formation of a highly reactive pentacoordinated active species. 23michael.com The catalytic cycle is initiated by the coordination of the substrate (olefin) to the molybdenum center. The slightly higher activity of the water-coordinated complex, [MoO₂(L)(H₂O)], is suggested to be due to its faster conversion into this active intermediate species compared to the methanol-coordinated complex. 23michael.com Molybdenum complexes are known to accelerate the heterolytic cleavage of the O-O bond in the hydroperoxide oxidant (like TBHP), which facilitates the transfer of an oxygen atom to the substrate. nih.gov

Recyclability and Stability of Catalytic Systems

The practical applicability of a catalyst is heavily dependent on its stability and reusability. While specific studies on the recyclability of the aforementioned mononuclear molybdenum-hydrazone complexes are not extensively detailed, research on analogous systems provides significant insights. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a common and effective strategy to enhance stability and enable easy recovery and reuse.

For instance, molybdenum Schiff base complexes have been successfully immobilized on supports like graphene oxide and core-shell structured magnetic nanoparticles. researchgate.net These heterogeneous catalysts have demonstrated excellent reusability, with some systems being recycled up to five times without a significant loss of catalytic activity in the oxidation of alcohols and olefins. researchgate.net This approach not only facilitates the separation of the catalyst from the reaction products but also often improves the thermal stability of the catalytic system. researchgate.net The strong covalent anchoring of the complex to the support prevents leaching, which is a common issue with homogeneous catalysts.

Applications in Analytical Chemistry

The ability of hydrazone derivatives to act as chelating agents for various metal ions, often resulting in a distinct optical response (colorimetric or fluorometric), makes them valuable candidates for the development of chemical sensors.

Metal Ion Sensing and Detection (e.g., Pb²⁺ ions)

Phenylhydrazone derivatives are recognized for their versatile coordinating abilities towards different metal ions. rsc.org While derivatives of 2-hydroxy-5-nitrobenzaldehyde have been investigated for the colorimetric sensing of ions like Ni²⁺, specific literature detailing the application of 2-hydroxy-5-nitrobenzaldehyde phenylhydrazone for the selective detection of lead ions (Pb²⁺) is not prominent. However, the broader class of hydrazone-based chemosensors has been widely developed for detecting a variety of toxic metal ions. nih.govbohrium.com The fundamental principle relies on the specific interaction between the ion and the nitrogen and oxygen donor atoms of the hydrazone ligand, which triggers a measurable signal.

One of the most common and effective mechanisms governing the operation of hydrazone-based fluorescent sensors is Photoinduced Electron Transfer (PET). nih.govrsc.org A typical PET sensor is modular, consisting of three key components: a fluorophore (the signaling unit), a receptor (the ion-binding site), and a spacer that connects them. nih.govrsc.org

In the "off" state (before binding to a metal ion), the fluorescence of the fluorophore is quenched. This occurs because, upon excitation with light, an electron from the receptor's highest occupied molecular orbital (HOMO) is transferred to the HOMO of the excited fluorophore. rsc.org This non-radiative process effectively prevents the fluorophore from emitting light (fluorescence).

When the target metal ion (e.g., Pb²⁺) is introduced, it binds to the receptor site. This binding lowers the energy level of the receptor's HOMO. rsc.org As a result, the electron transfer from the receptor to the fluorophore becomes energetically unfavorable. With the PET process inhibited, the fluorophore can now return to its ground state via the radiative pathway, leading to a significant enhancement in fluorescence intensity—a "turn-on" signal that indicates the presence of the metal ion. rsc.orgnih.gov This mechanism allows for highly sensitive and selective detection of specific metal ions, depending on the design of the receptor unit. researchgate.net

Colorimetric Detection Methods

Phenylhydrazone derivatives, including this compound, serve as effective colorimetric sensors for various analytes. The principle behind their function lies in the interaction between the hydrazone's proton-donating NH and OH groups and specific anions or cations. This interaction often leads to a deprotonation of the sensor molecule, which alters its electronic structure and results in a visible color change, enabling "naked-eye" detection. mdpi.com

Research has demonstrated the utility of hydrazone-based sensors in detecting environmentally and biologically significant anions. For instance, novel dinitrophenyl hydrazones exhibit a distinct color change from light yellow to magenta in the presence of anions such as fluoride (F⁻), cyanide (CN⁻), acetate (CH₃COO⁻), and dihydrogen phosphate (H₂PO₄⁻). mdpi.com The sensitivity of these sensors is notable, with some derivatives showing a limit of detection for cyanide as low as 0.35 µM. mdpi.com The interaction mechanism, confirmed by ¹H NMR titrations, involves the deprotonation of the NH and OH groups upon anion binding. mdpi.com

Similarly, a derivative, 2-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (HNHBH), has been synthesized and investigated as a selective colorimetric sensor for nickel (II) ions. The complexation between the HNHBH ligand and Ni²⁺ ions results in a distinct and observable color change.

| Sensor Derivative | Target Analyte | Observed Color Change | Limit of Detection (LOD) |

| Dinitrophenyl hydrazone-quinoline | F⁻, CN⁻, CH₃COO⁻, H₂PO₄⁻ | Light Yellow to Magenta | 0.35 µM for CN⁻ mdpi.com |

| Azo-Hydrazone Derivative | CN⁻, PO₄³⁻ | Yellow to Violet | Not Specified |

| 2-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone | Ni²⁺ | Not Specified | Not Specified |

Reagents for Aldehyde and Ketone Detection

The reaction between phenylhydrazine (B124118) and carbonyl compounds (aldehydes and ketones) is a cornerstone of classical organic analysis. This reaction yields phenylhydrazones, which are typically solid crystalline compounds with sharp, characteristic melting points. researchgate.net this compound is formed through such a reaction, where the nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of 2-hydroxy-5-nitrobenzaldehyde.

The formation mechanism involves two primary steps:

Nucleophilic Addition: The phenylhydrazine molecule adds to the carbonyl group to form an unstable intermediate known as an aminomethanol or carbinolamine.

Dehydration: This intermediate then undergoes acid-catalyzed elimination of a water molecule to form the stable C=N double bond of the phenylhydrazone. researchgate.net

The reaction is pH-dependent, with the rate-determining step changing from the initial addition (below pH 5-6) to the dehydration step (above pH 5-6). researchgate.net The resulting phenylhydrazone derivatives are often yellow, orange, or red solids, and their formation serves as a reliable qualitative test for aldehydes and ketones. georganics.sk This method is widely used for the characterization and identification of unknown carbonyl compounds. researchgate.net

Development of Chemical Sensors

The structural features of this compound make it and its derivatives excellent candidates for the development of chemical sensors. The presence of acidic protons on the hydroxyl and hydrazone groups allows them to act as proton donors, forming hydrogen bonds with anions. mdpi.com This interaction can trigger a colorimetric or fluorescent response.

Hydrazone-based chemosensors have been developed for a range of analytes:

Anion Sensing: As detailed in the colorimetric detection section, hydrazones are effective sensors for anions like fluoride and cyanide. The deprotonation mechanism upon anion binding causes a significant shift in the absorption spectrum, enabling visual detection. mdpi.com

Cation Sensing: The versatile coordinating ability of phenylhydrazone derivatives allows them to bind with various metal ions. researchgate.net For example, 2-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone was specifically studied for its potential as a colorimetric sensor for nickel (II) ions. Other hydrazone-based sensors have demonstrated high selectivity and sensitivity for metal ions such as Al³⁺ through a "turn-on" fluorescence mechanism.

The development of these sensors often involves functionalizing the core hydrazone structure to tune its selectivity and sensitivity for a specific target analyte. The combination of a recognizable color change and high sensitivity makes these compounds valuable for practical applications in environmental and biological monitoring.

Applications in Material Science

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the creation of functional organic materials.

Precursors for Functional Materials (Schiff Bases, Dyes, Photochromic Compounds)

This compound is a type of Schiff base, a class of compounds containing a carbon-nitrogen double bond. Schiff bases derived from 2-hydroxybenzaldehydes are well-studied for their interesting chemical and physical properties. nih.gov The synthesis of the target compound itself is a classical Schiff base formation. researchgate.net These compounds and their metal complexes have applications in various fields.

Dyes: The extended π-conjugation system, along with the presence of chromophoric groups like the nitro group (-NO₂), makes phenylhydrazone derivatives inherently colored. 2,4-Dinitrophenylhydrazone derivatives, which are structurally similar to the title compound, are explicitly used as dyes. nih.gov The color arises from electronic transitions within the molecule, which can be tuned by modifying its chemical structure.

Photochromic Compounds: Azo compounds, which contain an -N=N- double bond, are known for their photochromic properties, meaning they can undergo reversible color changes upon exposure to light. Research on related azo dyes, such as 2-hydroxy-5-arylazobenzaldehydes, shows that they undergo reversible trans/cis photoisomerization when irradiated with UV light in non-polar solvents. researchgate.net This isomerization alters the molecule's absorption spectrum, leading to a change in color. While phenylhydrazone contains a C=N-N linkage rather than N=N, the underlying principles of isomerization in conjugated systems suggest a potential for photochromic behavior in related materials.

Semiconductor Applications and Electrical Conductivity Studies

Recent research has focused on the electronic properties of metal complexes derived from ligands structurally related to this compound. An aroyl hydrazone-type ligand (H₂L), generated from the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide, was used to synthesize Molybdenum(VI) complexes. mdpi.com Studies on these complexes revealed that they exhibit semiconductor properties. mdpi.com

The electrical conductivity of these materials was found to be temperature-dependent, increasing with rising temperature, which is a characteristic behavior of semiconductors. mdpi.com The mechanism of charge transport in these materials involves the short-range movement of charge carriers, which becomes more pronounced at higher temperatures, leading to increased DC conductivity. mdpi.com Vanadium coordination compounds derived from similar hydrazones containing a 5-nitrobenzaldehyde moiety have also shown significant potential as semiconducting materials. mdpi.com

| Compound | Conductivity Type | Key Finding |

| Molybdenum(VI) complex with H₂L ligand¹ | Semiconductor | Electrical conductivity increases with rising temperature. mdpi.com |

| Vanadium complex with 5-nitrobenzaldehyde hydrazone | Semiconductor | Shows prominent potential as a semiconducting material. mdpi.com |

| ¹ H₂L = Schiff base from 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide |

Optoelectronic Properties and Performance in Devices

The demonstrated semiconductor properties of materials derived from 2-hydroxy-5-nitrobenzaldehyde hydrazones indicate their potential for use in optoelectronic devices. The ability to conduct electricity, particularly in response to external stimuli like temperature, is a fundamental requirement for components in electronic systems.

The conductivity spectra of the Molybdenum(VI) complexes show features common to a wide range of semiconductive materials, including a frequency-dependent AC conductivity and a frequency-independent DC conductivity at higher temperatures. mdpi.com This behavior is crucial for understanding how the material would perform in an electronic device. While specific device applications for this compound itself are not yet extensively reported, the electrical characterization of its closely related derivatives provides a strong foundation for future research. The correlation between the structural features, electrical properties, and catalytic efficiency established in these studies marks a significant step toward designing new functional materials for optoelectronic applications. mdpi.com

Exploration of Biological Activity in Research Contexts

The unique structural characteristics of this compound and its derivatives, featuring an azometine group (-NHN=CH-), have prompted extensive research into their biological activities. These compounds have demonstrated a wide spectrum of pharmacological potential, including antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties. This section delves into the research-based exploration of these biological activities, focusing on the underlying mechanisms of action.

Investigation of Antimicrobial Activity Mechanisms

Hydrazide-hydrazone derivatives are a significant class of compounds investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. impactfactor.orgnih.gov The antimicrobial potential of these compounds is often attributed to the presence of the azomethine group. mdpi.com The mechanism of action is thought to involve the interference with normal cellular processes of the microorganisms.

Research suggests that the specific substituents on the aromatic rings of the hydrazone structure play a crucial role in determining the potency and spectrum of antimicrobial activity. For instance, the presence of electron-withdrawing groups, such as the nitro (NO2) group in this compound, has been associated with enhanced antibacterial effects. nih.gov In a study on lactic acid hydrazide-hydrazones, compounds featuring electron-withdrawing groups like I, Br, or NO2 generally exhibited better antibacterial activity compared to those with electron-donating groups like OCH3 or OH. nih.gov

The proposed mechanisms for their antimicrobial action include the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis. Some hydrazone derivatives have shown the ability to inhibit bacterial growth even against resistant strains, making them a subject of ongoing research for developing new antimicrobial agents. nih.gov For example, certain s-Triazine and pyrimidine derivatives containing the hydrazone moiety have demonstrated significant activity against E. coli and S. aureus, with some showing potency greater than the reference antibiotic, ampicillin. nih.gov

| Hydrazone Derivative Class | Target Organism | Observed Activity (MIC/ZOI) | Reference Compound |

|---|---|---|---|

| Lactic Acid Hydrazide-Hydrazones (with NO2 group) | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | MIC = 64–128 µg/mL | Gentamicin |

| Isonicotinic Acid Hydrazide-Hydrazones | Gram-positive bacteria (e.g., S. aureus, S. epidermidis) | MIC = 1.95–7.81 μg/mL | N/A |

| s-Triazine Derivatives | E. coli / S. aureus | MIC = 12.5 / 6.25 μg/mL | Ampicillin (MIC = 25 / 12.5 μg/mL) |

Studies on Anticancer Mechanisms and Apoptosis Induction

Hydrazide-hydrazone derivatives have been identified as possessing significant antiproliferative effects in various human cancer cell lines. mdpi.com While specific studies focusing exclusively on this compound are limited, the broader class of hydrazones has been investigated for its potential to induce apoptosis (programmed cell death) in cancer cells through various molecular pathways.

The anticancer activity of hydrazone derivatives is often linked to their ability to interfere with critical biochemical pathways necessary for cancer cell survival and proliferation. These compounds can act as chelating agents for metal ions that are essential cofactors for enzymes involved in tumor growth. Their interaction with cellular signaling pathways can lead to the arrest of the cell cycle and the initiation of apoptosis. The planar structure and presence of donor-acceptor atoms in hydrazones facilitate their interaction with various biological targets, including DNA and proteins, thereby disrupting their normal function and leading to cell death.

A key mechanism through which hydrazones exert their biological effects is the modulation of enzyme activity. They have been identified as potent inhibitors of several enzymes implicated in disease, including tyrosinase and pancreatic lipase. researchgate.netnih.gov

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders. kln.ac.lknih.gov Phenylhydrazone derivatives have been synthesized and evaluated as tyrosinase inhibitors. kln.ac.lk Kinetic studies have shown that some hydrazone derivatives act as competitive inhibitors of tyrosinase, suggesting they bind to the active site of the enzyme, likely interacting with the binuclear copper center. researchgate.net The presence and position of hydroxyl groups on the aryl aldehyde part of the molecule appear to be crucial for inhibitory potency. kln.ac.lk For instance, flavone-based hydrazones have shown potent tyrosinase inhibition, with some derivatives exhibiting significantly lower IC50 values than the standard inhibitor, kojic acid. researchgate.net

Pancreatic Lipase Inhibition: Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats, making it a key target for the management of obesity. nih.govmdpi.commdpi.com A series of indolyl ketohydrazide-hydrazone analogs demonstrated significant pancreatic lipase inhibitory activity. nih.gov Molecular docking studies indicated that these compounds bind to the active site of the enzyme, interacting with key amino acid residues such as Phe77, Ser152, and His263. nih.gov The most potent analogs in these studies acted as competitive inhibitors, highlighting the potential for this class of compounds in developing anti-obesity agents. nih.govresearchgate.net

| Enzyme | Hydrazone Derivative Class | Inhibition Data (IC50 / Ki) | Inhibition Type | Reference Inhibitor |

|---|---|---|---|---|

| Tyrosinase | Flavone-based hydrazones | IC50 = 0.95 ± 0.07 µM | Non-competitive | Kojic Acid (IC50 = 1.79 ± 0.6 µM) |

| Tyrosinase | Phenyl Hydrazones (with -OH group) | 63.55% inhibition at 1 mg/mL | N/A | Kojic Acid (62.89% inhibition) |

| Pancreatic Lipase | Indolyl ketohydrazide-hydrazones | IC50 = 4.13 ± 0.95 µM / Ki = 0.725 µM | Competitive | Orlistat (IC50 = 0.86 ± 0.09 µM) |

Antioxidant Properties and Radical Scavenging Mechanisms

Hydrazone compounds have been systematically studied for their antioxidant activity, particularly their ability to scavenge harmful free radicals. rsc.orgresearchgate.net The antioxidant capacity is largely associated with their hydrogen-donating ability. pensoft.net Detailed computational and experimental studies have explored the mechanisms by which these compounds neutralize radicals such as the hydroperoxyl (HOO•) and methoxy peroxyl (CH3OO•) radicals. rsc.orgresearchgate.netrsc.org

Three primary mechanisms have been investigated:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. This is often the most favorable mechanism in non-polar environments or the gas phase. rsc.orgresearchgate.netrsc.org

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. The SPLET mechanism is often preferred in polar solvents like water. rsc.orgresearchgate.netrsc.org

For a series of studied hydrazone compounds, a derivative referred to as "compound 2," which is structurally analogous to this compound, demonstrated significant radical scavenging activity. rsc.orgresearchgate.net In the gas phase, it showed high rate constants for scavenging HOO• radicals via the HAT mechanism. rsc.orgresearchgate.net In aqueous solutions, its anionic form was found to be a highly potent scavenger of both HOO• and CH3OO• radicals, with activity potentially greater than some typical antioxidants. rsc.orgresearchgate.net This suggests that this compound and related structures are promising antioxidants in physiological environments. rsc.orgresearchgate.netconsensus.app

| Radical | Environment | Dominant Mechanism | Rate Constant (k) for Compound 2 |

|---|---|---|---|

| HOO• | Gas Phase | HAT | koverall = 6.86 × 104 M−1 s−1 |

| CH3OO• | Gas Phase | HAT | koverall = 1.63 × 105 M−1 s−1 |

| HOO• | Aqueous Solution (anionic form) | SPLET | kapp = 1.8 × 107 M−1 s−1 |

| CH3OO• | Aqueous Solution (anionic form) | SPLET | kapp = 3.3 × 106 M−1 s−1 |

Molecular Target Identification and Binding Interactions (e.g., Hydrogen Bonding with Biological Macromolecules)

The biological activity of this compound is intrinsically linked to its molecular structure, which allows for various binding interactions with biological macromolecules like proteins and enzymes. The molecule is essentially planar, a feature that facilitates intercalation or binding into active sites. researchgate.net

A critical aspect of its interaction is the formation of hydrogen bonds. The structure contains several hydrogen bond donor and acceptor sites. X-ray crystallography studies have revealed the presence of strong intramolecular hydrogen bonds. researchgate.netnih.gov Specifically, an O—H···N hydrogen bond is formed between the hydroxyl group and one of the hydrazone nitrogen atoms, creating a stable six-membered ring structure known as an S(6) ring motif. researchgate.netnih.gov

In the crystalline state, molecules are further linked by intermolecular N—H···O and C—H···O hydrogen bonds, which connect the molecules into a three-dimensional framework. researchgate.net The crystal packing is also stabilized by weak π–π stacking interactions between the benzene (B151609) rings of adjacent molecules, with centroid-centroid distances measured at approximately 3.73 Å. researchgate.net These same types of non-covalent interactions—hydrogen bonding and π–π stacking—are fundamental to how this molecule binds to the active sites of its biological targets, such as the amino acid residues within an enzyme's catalytic pocket, leading to the modulation of its activity.

In Vitro Screening Methodologies and Structure-Activity Relationship Studiesturkjps.org

The evaluation of this compound and its derivatives relies heavily on a variety of in vitro screening methodologies designed to elucidate their biological activities. These studies are crucial for identifying lead compounds and understanding the correlation between chemical structure and biological function, known as the structure-activity relationship (SAR). The primary areas of investigation include antimicrobial, antifungal, and anticancer activities.

In Vitro Screening Techniques

A fundamental technique used to assess the antibacterial and antifungal potential of these compounds is the microbroth dilution method. vjs.ac.vn This method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. vjs.ac.vnmdpi.com For anticancer screening, cytotoxic activity is often evaluated against various human cancer cell lines. mdpi.com For instance, derivatives have been tested against leukemic cell lines such as HL-60 and BV-173 to measure their concentration-dependent inhibitory effects. mdpi.com Enzyme inhibition assays are also utilized, where the ability of the compounds to inhibit specific enzymes, such as laccase, is quantified to determine inhibition constants (Ki). semanticscholar.org

Antimicrobial and Antifungal Activity

Research into hydrazone derivatives has demonstrated a range of antimicrobial and antifungal efficacy. vjs.ac.vnnih.gov The screening of a series of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde against various microbes showed that their activity is highly dependent on the substituents on the aromatic aldehyde moiety. mdpi.com For example, compounds with electron-donating groups exhibited some antibacterial activity, while the presence of a nitro group was found to decrease it. mdpi.com